molecular formula C14H20N2O3 B11448494 Tert-butyl 2-[(4-ethylphenyl)carbonyl]hydrazinecarboxylate

Tert-butyl 2-[(4-ethylphenyl)carbonyl]hydrazinecarboxylate

Cat. No.: B11448494
M. Wt: 264.32 g/mol
InChI Key: PUVJYPHYNFTFMM-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-ethylphenyl)carbonyl]hydrazinecarboxylate: is an organic compound that belongs to the class of hydrazinecarboxylates. It is characterized by the presence of a tert-butyl group, an ethylphenyl group, and a hydrazinecarboxylate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of Tert-butyl 2-[(4-ethylphenyl)carbonyl]hydrazinecarboxylate:

Industrial Production Methods:

  • Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Tert-butyl 2-[(4-ethylphenyl)carbonyl]hydrazinecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group to an alcohol or other reduced forms.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxylate moiety can be replaced by other nucleophiles such as amines or thiols. These reactions are often facilitated by catalysts or under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, catalysts like palladium or platinum.

Major Products Formed:

  • Oxidized derivatives, reduced alcohols, substituted hydrazinecarboxylates.

Scientific Research Applications

Chemistry:

  • Tert-butyl 2-[(4-ethylphenyl)carbonyl]hydrazinecarboxylate is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.

Biology:

  • In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.

Medicine:

  • The compound has potential applications in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry:

  • In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

  • The mechanism of action of tert-butyl 2-[(4-ethylphenyl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity.
  • The hydrazinecarboxylate moiety can act as a nucleophile, attacking electrophilic centers on the target molecules. This interaction can result in the inhibition or activation of the target, depending on the nature of the interaction.
  • The pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor binding, depending on the specific application and target.

Comparison with Similar Compounds

    Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-[(4-ethylphenyl)carbonyl]hydrazinecarboxylate, used in similar synthetic applications.

    Tert-butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with different reactivity and applications.

    Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: A compound with a similar hydrazinecarboxylate moiety but different substituents, leading to different biological activities.

Uniqueness:

  • This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[(4-ethylbenzoyl)amino]carbamate

InChI

InChI=1S/C14H20N2O3/c1-5-10-6-8-11(9-7-10)12(17)15-16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

PUVJYPHYNFTFMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NNC(=O)OC(C)(C)C

Origin of Product

United States

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